![molecular formula C17H17FN6O2 B2359765 3-(3-Fluorophenyl)-6-(2-oxo-2-piperidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one CAS No. 872590-47-1](/img/structure/B2359765.png)
3-(3-Fluorophenyl)-6-(2-oxo-2-piperidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-Fluorophenyl)-6-(2-oxo-2-piperidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of cancer and autoimmune diseases. It is a potent and selective inhibitor of the protein kinase BTK, which plays a critical role in B-cell receptor signaling.
Scientific Research Applications
Anticancer Properties
The compound is part of a series of triazolopyrimidines that have been investigated for their anticancer properties. These compounds have a unique mechanism of action, inhibiting tubulin polymerization without binding competitively with paclitaxel. Instead, they inhibit the binding of vincas to tubulin, overcoming resistance attributed to several multidrug resistance transporter proteins. This action has shown high potency and efficacy in inhibiting tumor growth in several nude mouse xenograft models, both orally and intravenously (Zhang et al., 2007).
Antimicrobial Activity
A related structural family has shown significant antimicrobial activity. Novel derivatives incorporating the triazolopyrimidine moiety have been synthesized and characterized, displaying significant biological activity against a range of microorganisms including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Streptococcus pyogenes, Klebsiella pneumoniae, Aspergillus flavus, Aspergillus fumigatus, Candida albicans, Penicillium marneffei, and Trichophyton mentagrophytes. Certain compounds exhibited good antimicrobial activity, indicating the potential of these derivatives in therapeutic applications (Suresh, Lavanya, & Rao, 2016).
Antibacterial and Antifungal Properties
Another study focused on synthesizing and evaluating novel 2H/6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives for their antibacterial and antifungal activities. The results revealed that all synthesized compounds have a significant biological activity against tested microorganisms, with certain compounds showing exceptional antimicrobial activity, suggesting their potential in addressing infectious diseases (Farghaly & Hassaneen, 2013).
Antiproliferative Activity
Fluorinated derivatives in the same chemical family have been prepared and tested against various cancer cell lines. These studies identified compounds with significant antiproliferative activity, highlighting the potential for these molecules in cancer treatment. The absence of inhibitory activity against bovine dihydrofolate reductase suggests that their antiproliferative activity is realized via mechanisms other than DHFR inhibition (Dolzhenko et al., 2008).
properties
IUPAC Name |
3-(3-fluorophenyl)-6-(2-oxo-2-piperidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O2/c18-12-5-4-6-13(9-12)24-16-15(20-21-24)17(26)23(11-19-16)10-14(25)22-7-2-1-3-8-22/h4-6,9,11H,1-3,7-8,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDFAJKPJZHGDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluorophenyl)-6-(2-oxo-2-piperidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

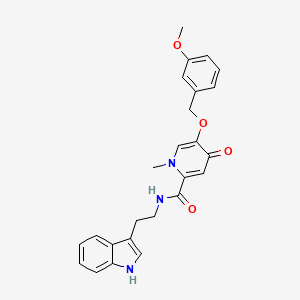
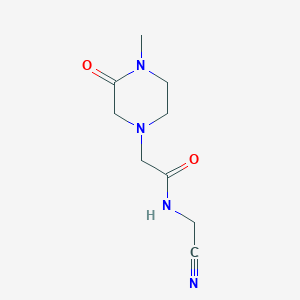

![N-[3-(1,3-dioxan-2-yl)phenyl]methanesulfonamide](/img/structure/B2359688.png)


![N-(4-chlorophenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2359694.png)
![3,4-dimethoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2359696.png)
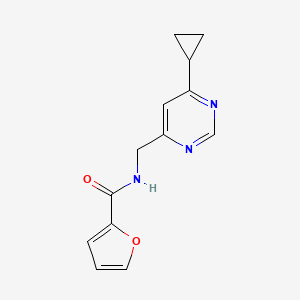
![3-fluoro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2359698.png)
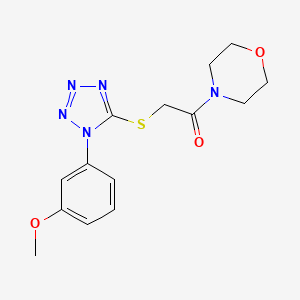
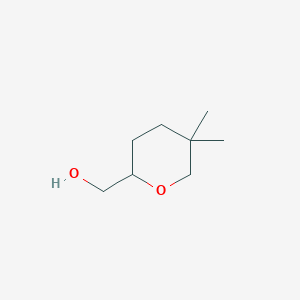
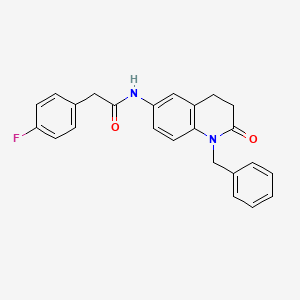
![6-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2359705.png)